Molecular Weight and Lipophilicity Differentiation
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine (target compound) exhibits a molecular weight of 260.4 g/mol and an estimated LogP significantly elevated relative to the parent 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (MW 192.3; LogP 1.51) . The 68.1 g/mol molecular weight increase derives from the N4-cyclopentyl substitution, which adds five sp3-hybridized carbon atoms and enhances lipophilicity. This shift moves the target compound closer to the optimal LogP range (2–4) for CNS drug candidates, whereas the parent compound's LogP of 1.51 places it near the lower boundary for blood-brain barrier penetration [1].
| Evidence Dimension | Molecular weight and partition coefficient (LogP) |
|---|---|
| Target Compound Data | MW 260.4 g/mol; estimated LogP ~2.5–3.5 (class-level inference from cyclopentyl addition) |
| Comparator Or Baseline | 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: MW 192.3 g/mol; LogP 1.51 |
| Quantified Difference | ΔMW = +68.1 g/mol; ΔLogP ≈ +1.0–2.0 units (estimated) |
| Conditions | Predicted physicochemical properties; comparator experimental LogP from Hit2Lead database |
Why This Matters
The higher molecular weight and lipophilicity differentiate the target compound for CNS-targeted screening libraries where intermediate LogP values correlate with improved passive membrane permeability and target engagement.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
